1-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Descripción
This compound features a hybrid heterocyclic architecture combining pyrimidine, piperazine, and dihydropyrazinone moieties. The pyrrolidin-1-yl substituent at the pyrimidine C6 position enhances lipophilicity, while the methyl group at pyrimidine C4 and the piperazine linker contribute to conformational flexibility. Such structural attributes are often associated with improved pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability .
Propiedades
IUPAC Name |
1-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-15(23-6-3-4-7-23)21-18(20-14)25-11-9-24(10-12-25)16-17(26)22(2)8-5-19-16/h5,8,13H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDCJYDKGPDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural analogs share core heterocyclic frameworks but differ in substituents and connectivity, leading to variations in physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Solubility: The target compound’s pyrrolidin-1-yl group (vs. dimethylamino in EP 2023/39) offers a balance between lipophilicity and solubility. Piperazine rings in both compounds enhance water solubility compared to nitrophenyl-containing analogs like MK39 . The oxadiazole-containing analog () is likely less soluble due to rigid aromaticity .
Bioactivity Trends :
- Pyrimidine-piperazine hybrids (target compound and EP 2023/39) are frequently explored in kinase inhibitor design, leveraging the piperazine’s ability to engage hinge regions .
- Nitrophenyl groups (MK39) are less common in modern drug design due to metabolic instability but remain useful in early-stage probes for covalent binding studies .
Synthetic Accessibility: The target compound’s synthesis likely employs amide coupling or nucleophilic aromatic substitution, akin to methods used for MK39 (HOBt/TBTU-mediated coupling) . Patent EP 2023/39 compounds may require more complex multi-step routes due to pyrido-pyrimidinone cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
